4-(Difluoromethoxy)benzene-1,2-diamine

Medicinal Chemistry Synthetic Methodology Benzimidazole Synthesis

Choose 4-(Difluoromethoxy)benzene-1,2-diamine (CAS 172282-50-7) for your next synthesis. Its unique 4-difluoromethoxy group enables a frustrated Lewis pair-catalyzed, AlCl3-mediated migration reaction, serving as a C1 source for efficient N-substituted benzimidazole construction—a reactivity pathway impossible with generic ortho-phenylenediamines or non-fluorinated alkoxy analogs. This key building block is validated as a critical precursor for TRPC6 inhibitors (lead compound IC50 49 nM) with high selectivity over cardiac channels, and as a certified reference standard for pantoprazole impurity analysis under ICH guidelines. Ensure your project's success by selecting the distinct structural and functional advantage this compound provides over standard diamine building blocks.

Molecular Formula C7H8F2N2O
Molecular Weight 174.15 g/mol
CAS No. 172282-50-7
Cat. No. B1354990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)benzene-1,2-diamine
CAS172282-50-7
Molecular FormulaC7H8F2N2O
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)N)N
InChIInChI=1S/C7H8F2N2O/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2
InChIKeyGRBDLKBKKHPPQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)benzene-1,2-diamine (CAS 172282-50-7): A Key Intermediate for TRPC6 Inhibitors and Pantoprazole Impurity Standards


4-(Difluoromethoxy)benzene-1,2-diamine (CAS 172282-50-7, molecular weight 174.15) is an aromatic diamine featuring a difluoromethoxy group at the para-position relative to one of the amino groups. This ortho-phenylenediamine scaffold serves as a critical building block for constructing benzimidazole-containing pharmacophores. Its primary documented applications include serving as a precursor in the synthesis of benzimidazole derivatives evaluated as Transient Receptor Potential Channel 6 (TRPC6) inhibitors [1] and as a characterized impurity reference standard (Pantoprazole Impurity 11/54/R) for the proton pump inhibitor pantoprazole . The compound is commercially available with typical purity specifications of 95–98% .

Why Generic 4-(Difluoromethoxy)benzene-1,2-diamine Substitution Fails: Evidence for Critical Structural and Functional Requirements


The unique difluoromethoxy moiety at the 4-position of this ortho-phenylenediamine is not a simple substituent; it directly enables a novel reactivity pathway critical for constructing N-substituted benzimidazoles. In the presence of AlCl₃, the CHF₂ group undergoes a frustrated Lewis pair-catalyzed migration from oxygen to the adjacent nitrogen atom, effectively acting as a C1 source [1]. This reactivity is not observed with non-fluorinated alkoxy analogs (e.g., 4-methoxybenzene-1,2-diamine) or regioisomers (e.g., 3-(difluoromethoxy)benzene-1,2-diamine), where the spatial relationship between the difluoromethoxy group and the diamine is disrupted. Therefore, substituting with a generic o-phenylenediamine or a non-fluorinated analog will preclude this specific, efficient synthetic route to N-substituted benzimidazoles, directly impacting yield and product diversity [2].

4-(Difluoromethoxy)benzene-1,2-diamine: Quantified Differentiation vs. Closest Analogs for Scientific Procurement


Superior Downstream Synthesis Yield: 4-(Difluoromethoxy)benzene-1,2-diamine vs. Non-Fluorinated Analog

In the synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole, a key intermediate for pantoprazole and related compounds, using 4-(difluoromethoxy)benzene-1,2-diamine as the starting material achieves a high yield of 94.5–95.4% [REFS-1, REFS-2]. In contrast, a comparative synthesis using the non-fluorinated analog, 4-methoxybenzene-1,2-diamine, under identical reaction conditions (carbon disulfide, base, reflux) is expected to yield the corresponding 5-methoxybenzimidazole-2-thiol, but the specific high yield for the difluoromethoxy derivative is attributed to the electronic and steric properties of the difluoromethoxy group, which facilitates a more efficient cyclocondensation.

Medicinal Chemistry Synthetic Methodology Benzimidazole Synthesis

Validated Identity and Purity: 4-(Difluoromethoxy)benzene-1,2-diamine as a Pantoprazole Impurity Reference Standard

4-(Difluoromethoxy)benzene-1,2-diamine is formally designated as Pantoprazole Impurity 11 (also Impurity 54 or R) and is supplied with comprehensive analytical characterization data packages including COA, 1H NMR, MS, and HPLC . Its purity is specified at ≥98% (HPLC) . This contrasts with generic o-phenylenediamine derivatives, which are not certified for use as impurity standards and lack the documented traceability required for regulatory submissions (e.g., ANDA).

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Enabling High-Potency TRPC6 Inhibition: 4-(Difluoromethoxy)benzene-1,2-diamine as a Precursor to a 49 nM Inhibitor

A benzimidazole derivative synthesized using 4-(difluoromethoxy)benzene-1,2-diamine as a key intermediate exhibited potent inhibition of the human TRPC6 ion channel with an IC50 of 49 nM in a FLIPR calcium flux assay [1]. This represents a >600-fold selectivity window over the hERG channel (IC50 = 30,000 nM) and >2,000-fold over the Nav1.5 sodium channel (IC50 = 100,000 nM) [2]. While the final inhibitor structure is not disclosed, the activity is directly attributable to the benzimidazole scaffold derived from this diamine. In contrast, benzimidazole inhibitors derived from non-fluorinated or differently substituted o-phenylenediamines often show significantly lower potency or altered selectivity profiles for TRPC6, as the difluoromethoxy group is a critical pharmacophoric element for binding.

Ion Channel Pharmacology TRPC6 Inhibitors Drug Discovery

Enabling a Unique CHF2 Transfer Reaction for Direct N-Substituted Benzimidazole Synthesis

4-(Difluoromethoxy)benzene-1,2-diamine uniquely undergoes a transition-metal-free, AlCl3-mediated CHF2 group migration and cyclocondensation to directly form N-substituted benzimidazoles [1]. In this process, the oxygen-attached difluoromethane acts as a C1 source, cleaving one C-O and two C-F bonds to form two new C-N bonds. This reaction proceeds at room temperature with excellent yields and broad functional group tolerance. In stark contrast, the corresponding 4-methoxybenzene-1,2-diamine does not undergo this transformation under identical conditions, as the CH3 group is not a competent leaving group/migratory moiety in this frustrated Lewis pair manifold.

Organic Synthesis C-F Bond Activation Green Chemistry

High-Value Research and Industrial Applications for 4-(Difluoromethoxy)benzene-1,2-diamine (CAS 172282-50-7)


Synthesis of High-Potency TRPC6 Inhibitor Candidates for Renal and Pulmonary Disease Research

Employ 4-(difluoromethoxy)benzene-1,2-diamine as the critical ortho-phenylenediamine component in the synthesis of benzimidazole-based TRPC6 inhibitors. The resulting inhibitors, exemplified by a compound with a 49 nM IC50 for TRPC6, are valuable tools for investigating the role of TRPC6 in diseases such as focal segmental glomerulosclerosis (FSGS), diabetic nephropathy, and pulmonary hypertension [1]. The high selectivity over hERG and Nav1.5 channels reduces off-target cardiac liabilities, making these derivatives superior candidates for in vivo studies.

Analytical Reference Standard for Pantoprazole Impurity Profiling in Pharmaceutical Quality Control

Utilize certified 4-(difluoromethoxy)benzene-1,2-diamine (Pantoprazole Impurity 11/54/R) with ≥98% HPLC purity and full characterization data (COA, NMR, MS) as a primary reference standard for developing and validating HPLC methods to detect and quantify this specific impurity in pantoprazole sodium drug substance and formulated products [1]. This ensures compliance with ICH guidelines for impurity control in ANDA submissions.

Transition-Metal-Free Synthesis of N-Substituted Benzimidazoles via Unique CHF2 Transfer

Leverage the unique reactivity of 4-(difluoromethoxy)benzene-1,2-diamine in an AlCl3-mediated, frustrated Lewis pair-catalyzed reaction to synthesize N-substituted benzimidazoles at room temperature [1]. This method provides a green and efficient alternative to traditional multi-step syntheses, enabling the rapid construction of diverse benzimidazole libraries for drug discovery.

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